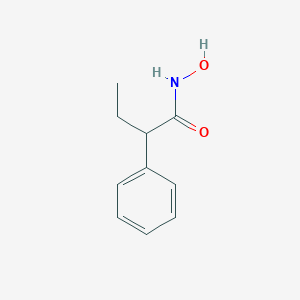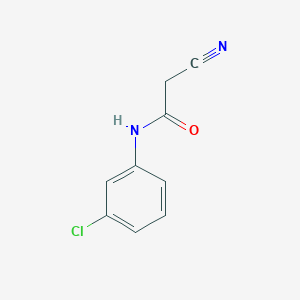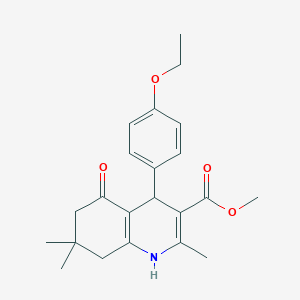
Dibutyldimethoxysilane
概要
説明
Dibutyldimethoxysilane (DBS) is an organosilicon compound widely used in the synthesis of polymers, silicones, and other materials. It is a colorless liquid with a low odor and low volatility. Its chemical formula is C8H20OSi2. DBS is used in a variety of industries, including pharmaceuticals, semiconductors, and cosmetics. It is also used as a reagent in organic synthesis. DBS is an important precursor for the production of polysiloxanes, silica, and silanes.
科学的研究の応用
1. Advances in Genomic Medicine
Dibutyldimethoxysilane, while not directly referenced, may be implicated in the broader context of genomic medicine. DisGeNET, a platform integrating information on human disease-associated genes and variants, exemplifies the kind of resource where the application of chemicals like this compound could be relevant. This platform aids in understanding the molecular underpinnings of diseases, potentially benefiting drug discovery and precision medicine (González et al., 2016).
2. Enhancing Research Reliability
In the context of improving scientific research reliability and efficiency, this compound might play a role in the methodologies used. A manifesto for reproducible science highlights the importance of optimizing scientific processes, including methods and reporting, where chemicals like this compound could be utilized (Munafo et al., 2017).
3. Applications in Ultrasound Microbubble Research
This compound could find applications in areas like ultrasound microbubble research. This field involves using microbubbles as contrast agents in ultrasound imaging and has therapeutic applications in various disorders. The chemical’s properties could influence the development or optimization of these microbubbles (Wu et al., 2021).
4. Impact on Soil Microbiome and Functions
Research indicates that chemicals similar to this compound, such as dibutyl phthalate, impact soil microbiomes and functions. Understanding how this compound interacts with environmental elements could be crucial for assessing its ecological impact (Wang et al., 2016).
5. Biomedical Applications
In the field of biomedical engineering, materials like PDMS (Polydimethylsiloxane), which share a silicon-based structure with this compound, are extensively used. This similarity suggests potential applications of this compound in biomedical devices, microfluidics, and tissue engineering (Victor et al., 2019).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Dibutyldimethoxysilane, also known as Dimethoxydimethylsilane (DMDMS), is an organosilicon compound . Its primary targets are various materials such as rubber, plastic, coatings, and adhesives . It is used to improve the mechanical properties of these materials, enhance their resistance to aging, heat, and chemical corrosion, and improve their physical properties .
Mode of Action
DMDMS acts as a cross-linking agent . It interacts with its targets by forming bonds between polymer chains, thereby altering the structure of the material. This interaction results in improved mechanical properties and increased resistance to environmental factors .
Biochemical Pathways
For instance, it undergoes hydrolysis and polymerization in the presence of catalysts such as aluminum acetylacetonate . This process leads to the formation of siloxanes, which are key components in silicone polymers .
Pharmacokinetics
DMDMS is a liquid at room temperature with a density of 0.88 g/mL . It has a boiling point of 81.4°C , indicating its volatility. It is insoluble in water but soluble in many organic solvents .
Result of Action
The action of DMDMS results in the formation of cross-linked structures in the target materials, enhancing their mechanical properties and resistance to environmental factors . In the electronics industry, DMDMS is used to prepare high-purity siloxane materials, which serve as raw materials for semiconductor materials .
Action Environment
The action of DMDMS can be influenced by environmental factors. For instance, the presence of water can lead to the hydrolysis of DMDMS . Additionally, the reaction rate and the resulting properties of the material can be affected by the presence and concentration of catalysts . Therefore, the environment in which DMDMS is used and stored can significantly impact its efficacy and stability.
生化学分析
Biochemical Properties
Similar organosilicon compounds like Dimethoxydimethylsilane have been used to synthesize various macroporous silica aerogels
Molecular Mechanism
Similar compounds like Dimethyldiethoxysilane have been used as intermediates in organic synthesis reactions . They are useful for blocking hydroxyl and amino groups in organic synthesis reactions . This allows subsequent reactions to be carried out which would be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .
特性
IUPAC Name |
dibutyl(dimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-5-7-9-13(11-3,12-4)10-8-6-2/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENMAABQGWRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18132-63-3 | |
| Record name | Di-n-butyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



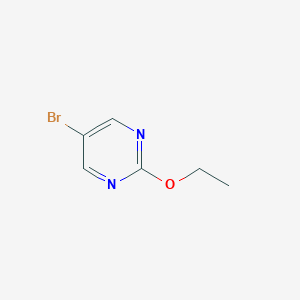
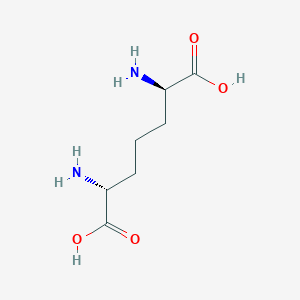
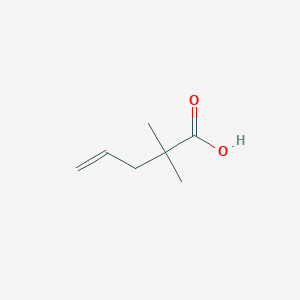
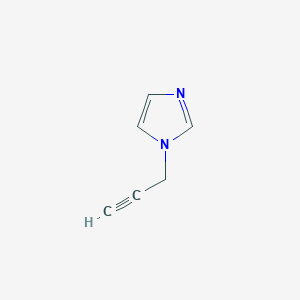
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)


